(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal
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Overview
Description
(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal, also known as geranial, is a naturally occurring compound found in the essential oils of several plants, including lemongrass and lemon balm. It is a type of monoterpenoid and is known for its strong lemon scent. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal can be synthesized through several methods. One common method involves the oxidation of geraniol, nerol, or linalool. These reactions typically require specific conditions, such as the presence of an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrially, this compound is often extracted from natural sources like lemongrass oil. The extraction process involves steam distillation followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form geranic acid.
Reduction: It can be reduced to form citronellal.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Geranic acid.
Reduction: Citronellal.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance and flavor industries due to its lemon scent.
Mechanism of Action
The mechanism of action of (2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. Additionally, it can modulate inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Citral: A mixture of geranial and neral, also found in lemongrass oil.
Citronellal: A reduction product of geranial, known for its citronella scent.
Geraniol: An alcohol form of geranial, used in perfumes and flavorings.
Uniqueness
(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal is unique due to its strong lemon scent and its versatility in undergoing various chemical reactions. Its natural occurrence and ease of extraction make it a valuable compound in multiple industries .
Properties
IUPAC Name |
(2E)-3,7-dimethyl-4-(3-methylbut-2-enyl)octa-2,6-dienal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)6-8-15(9-7-13(3)4)14(5)10-11-16/h6-7,10-11,15H,8-9H2,1-5H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTUUDRIJRIQDN-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC=C(C)C)C(=CC=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(CC=C(C)C)/C(=C/C=O)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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